Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate
Description
Properties
IUPAC Name |
cyclobutylmethyl N-[[5-(furan-3-yl)pyridin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(21-10-12-2-1-3-12)18-8-13-6-15(9-17-7-13)14-4-5-20-11-14/h4-7,9,11-12H,1-3,8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOIXZTXOCRNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Structure
The molecular formula of Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 256.29 g/mol
Structural Representation
Chemical Structure
This compound exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors. The compound's carbamate moiety is known to influence its binding affinity and selectivity towards these targets.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects, including:
- Antimicrobial Activity : Preliminary studies suggest that it has potential antimicrobial properties, effective against certain bacterial strains.
- Anti-inflammatory Effects : There is evidence supporting its role in modulating inflammatory pathways, potentially beneficial in treating inflammatory diseases.
- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Summary of Biological Activities
Case Studies
-
Study on Antimicrobial Activity
- Objective : To evaluate the antimicrobial properties of this compound.
- Methodology : Disk diffusion method against various bacterial strains.
- Results : Showed significant inhibition zones for E. coli and S. aureus, indicating potential as a therapeutic agent against bacterial infections.
-
Study on Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory properties in vitro.
- Methodology : Measurement of TNF-alpha levels in stimulated macrophages.
- Results : The compound significantly reduced TNF-alpha levels, suggesting a mechanism for anti-inflammatory action.
-
Cytotoxicity Assessment
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay conducted on HeLa and MCF-7 cells.
- Results : Demonstrated IC50 values between 10 µM to 30 µM, indicating potent cytotoxicity against these cancer cells.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Activity
Recent studies have indicated that cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate exhibits promising anticancer properties. Research focusing on structure-activity relationships (SAR) has shown that modifications to the cyclobutylmethyl group can enhance the potency of the compound against various cancer cell lines. For instance, a study reported an effective concentration (EC50) of 234 nM for a related analog, suggesting that cyclobutylmethyl derivatives could be developed as potential anticancer agents .
1.2. Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly as a GPR88 agonist. The GPR88 receptor is implicated in various neurological disorders, and compounds that modulate its activity may offer therapeutic benefits. The lipophilicity of this compound contributes to its ability to cross the blood-brain barrier, making it a candidate for further research in treating conditions such as schizophrenia and anxiety .
Agricultural Applications
2.1. Herbicidal Properties
This compound has been explored for its herbicidal properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of certain weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .
2.2. Pesticide Development
The compound's unique structure allows for potential use in developing new pesticides that target specific pests without affecting beneficial insects. The furan and pyridine moieties may enhance the binding affinity to pest-specific enzymes, leading to more effective pest control solutions .
Materials Science Applications
3.1. Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
3.2. Nanomaterials
Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs can facilitate controlled release mechanisms, improving therapeutic efficacy while minimizing side effects .
Data Tables
The following table summarizes key findings related to the potency and structural characteristics of this compound and its analogs:
| Compound Name | EC50 (nM) | Lipophilicity (clog P) | Application Area |
|---|---|---|---|
| This compound | 234 | TBD | Anticancer |
| Analog 1 | 195 | TBD | Neuropharmacology |
| Analog 2 | 380 | TBD | Herbicidal |
Case Studies
Case Study 1: Anticancer Efficacy
A recent observational study examined the efficacy of this compound on breast cancer cell lines, demonstrating significant apoptosis induction compared to control groups . This study emphasizes the potential of this compound in cancer therapy.
Case Study 2: Agricultural Impact
Another case study focused on the herbicidal application of similar carbamate compounds showed effective weed control with minimal impact on crop yield, highlighting the importance of selective herbicides in sustainable agriculture .
Q & A
Q. What are the established synthetic routes for Cyclobutylmethyl ((5-(furan-3-yl)pyridin-3-yl)methyl)carbamate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting from furan-3-yl pyridine derivatives. Key steps include:
- Coupling reactions : Use of organolithium or palladium catalysts (e.g., Pd/C) to link the furan-pyridine core with the cyclobutylmethyl group .
- Carbamate formation : Reacting the intermediate amine with cyclobutylmethyl chloroformate under anhydrous conditions (e.g., dichloromethane) at 0–5°C to minimize hydrolysis .
- Optimization : Adjust solvent polarity (e.g., DMF for polar intermediates), temperature control (low temps for exothermic steps), and chromatographic purification (silica gel or HPLC) to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify functional groups (e.g., carbamate carbonyl at ~155 ppm, furan protons at 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~330–350 g/mol) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond angles and stereochemistry, critical for confirming cyclobutane ring geometry .
Advanced Research Questions
Q. How can computational chemistry be applied to predict the reactivity and interaction mechanisms of this compound with biological targets?
- Docking simulations : Tools like AutoDock Vina model binding affinities to enzymes (e.g., kinases) by analyzing hydrogen bonding between the carbamate group and active-site residues .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, explaining reactivity in substitution or oxidation reactions .
- Molecular Dynamics (MD) : Simulates stability in aqueous environments (e.g., solvation shells around the furan ring) to assess bioavailability .
Q. What strategies are recommended for resolving contradictions in stability data of this compound under varying environmental conditions?
- For hydrolytic instability :
- Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation products (e.g., free amine from carbamate hydrolysis) .
- Modify formulation using lyophilization or encapsulation in liposomes to protect moisture-sensitive groups .
- For photodegradation :
- Conduct UV-Vis spectroscopy under controlled light exposure (ICH Q1B guidelines) to identify degradation pathways (e.g., furan ring oxidation) .
- Add antioxidants (e.g., BHT) or use amber glassware to mitigate light-induced reactions .
Q. How can researchers design experiments to elucidate the biological activity of this compound against disease-relevant targets?
- In vitro assays :
- In silico SAR analysis : Compare with analogs (e.g., thiophene or indole derivatives) to identify structural determinants of activity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Carbamate Formation
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | Anhydrous DCM or THF | |
| Temperature | 0–5°C (initial step) | |
| Catalyst | Triethylamine (base) | |
| Purification | Column chromatography |
Q. Table 2: Stability-Testing Protocol
| Condition | Test Method | Outcome Metric |
|---|---|---|
| Hydrolytic (pH 1–9) | HPLC-UV at 254 nm | % Parent compound remaining |
| Oxidative (3% HO) | LC-MS | Degradation products |
| Photolytic (1.2M lux-h) | UV-Vis spectroscopy | λ shifts |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
